TH9619

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

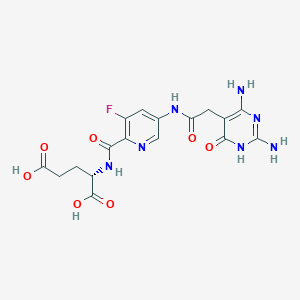

C17H18FN7O7 |

|---|---|

Molecular Weight |

451.4 g/mol |

IUPAC Name |

(2S)-2-[[5-[[2-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]-3-fluoropyridine-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C17H18FN7O7/c18-8-3-6(22-10(26)4-7-13(19)24-17(20)25-14(7)29)5-21-12(8)15(30)23-9(16(31)32)1-2-11(27)28/h3,5,9H,1-2,4H2,(H,22,26)(H,23,30)(H,27,28)(H,31,32)(H5,19,20,24,25,29)/t9-/m0/s1 |

InChI Key |

ALGPVOJFIGPPPX-VIFPVBQESA-N |

Isomeric SMILES |

C1=C(C=NC(=C1F)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CC2=C(N=C(NC2=O)N)N |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC2=C(N=C(NC2=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Folate Trapping Mechanism of TH9619: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TH9619 is a novel small molecule inhibitor that exhibits potent and selective anticancer activity by inducing a unique "folate trapping" mechanism. This mechanism is contingent on the overexpression of the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) in cancer cells. While this compound inhibits both MTHFD1 and MTHFD2, its therapeutic effect arises from a nuanced interplay between its activity on the nuclear and mitochondrial isoforms of these enzymes. By selectively inhibiting nuclear MTHFD2 and the downstream cytosolic enzyme MTHFD1, this compound triggers an accumulation of the folate intermediate 10-formyl-tetrahydrofolate (10-CHO-THF). This accumulation, or "folate trap," leads to a depletion of other essential folate species, ultimately causing a deficiency in thymidylate, severe DNA replication stress, and apoptotic cell death in MTHFD2-expressing cancer cells.[1][2][3][4][5] This guide provides an in-depth exploration of the core mechanism of this compound, supported by experimental data and visualizations to facilitate a comprehensive understanding for research and drug development applications.

Introduction to One-Carbon Metabolism and the Role of MTHFD Enzymes in Cancer

One-carbon (1C) metabolism is a complex network of interconnected metabolic pathways that are fundamental for cell proliferation and survival.[6] These pathways, which occur in the mitochondria, cytosol, and nucleus, are responsible for the transfer of one-carbon units for the biosynthesis of purines, thymidylate, and the remethylation of homocysteine to methionine.[6] Folate cofactors are essential for these reactions.

The methylenetetrahydrofolate dehydrogenase (MTHFD) family of enzymes plays a critical role in 1C metabolism.[7] MTHFD2, a mitochondrial enzyme, is highly expressed during embryogenesis but is present at low to undetectable levels in most healthy adult tissues.[7][8][9] However, MTHFD2 is significantly upregulated in a wide range of cancers, where it supports the high metabolic demands of rapid cell division.[7][8][9][10] This cancer-specific expression profile makes MTHFD2 an attractive target for anticancer therapy.[10] MTHFD1 is a trifunctional enzyme found in the cytosol and nucleus that also participates in 1C metabolism.[7]

The Core Mechanism of this compound: Folate Trapping

This compound is a potent inhibitor of the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[2][4][5][11] However, its anticancer efficacy is not due to a simple, direct inhibition of MTHFD2's primary function. Instead, this compound exploits the metabolic reprogramming of cancer cells that overexpress MTHFD2 through a sophisticated mechanism known as folate trapping.

The key steps of this mechanism are as follows:

-

Differential Targeting of MTHFD Isoforms: In cancer cells, this compound effectively engages and inhibits nuclear MTHFD2. Crucially, it does not inhibit the mitochondrial MTHFD2 isoform.[1][2][4][5][12]

-

Uninterrupted Mitochondrial Formate Overflow: Due to the lack of inhibition of mitochondrial MTHFD2, the production and subsequent overflow of formate from the mitochondria into the cytosol continues unabated.[1][2][4][5]

-

Inhibition of Cytosolic MTHFD1: The formate that enters the cytosol is utilized by MTHFD1. This compound potently inhibits the dehydrogenase/cyclohydrolase (DC) domain of MTHFD1.[1][5][7]

-

Accumulation of 10-Formyl-Tetrahydrofolate (10-CHO-THF): The inhibition of MTHFD1 downstream of the mitochondrial formate influx leads to a significant accumulation of the folate intermediate 10-formyl-tetrahydrofolate (10-CHO-THF). This accumulation is the "folate trap".[1][2][3][4][5]

-

Depletion of Free Tetrahydrofolate (THF): The sequestration of the folate pool as 10-CHO-THF results in a depletion of other essential folate species, most notably free tetrahydrofolate (THF).[5][12]

-

Impaired Thymidylate Synthesis: The depletion of THF starves the enzyme serine hydroxymethyltransferase 1 (SHMT1) of its substrate. SHMT1 is responsible for the conversion of THF to 5,10-methylene-THF, a critical precursor for the synthesis of deoxythymidine monophosphate (dTMP), or thymidylate.[1][5]

-

DNA Damage and Apoptosis: The resulting thymidylate depletion leads to an imbalance in the nucleotide pool and the misincorporation of uracil into DNA during replication.[1] This causes severe replication stress, DNA damage, and ultimately triggers apoptosis in the cancer cells.[1][13]

Signaling Pathway Diagram

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New possible cancer treatment by targeting one-carbon metabolism » Luxembourg Institute of Health [lih.lu]

- 4. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells | SLU publication database (SLUpub) [publications.slu.se]

- 5. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 9. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]

- 10. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

TH9619: A Novel Inhibitor of One-Carbon Metabolism for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

One-carbon (1C) metabolism is a critical network of metabolic pathways essential for the biosynthesis of nucleotides and amino acids, processes that are frequently upregulated in cancer to sustain rapid proliferation. A key enzyme in this network, particularly in the mitochondrial arm, is the bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2 (MTHFD2). MTHFD2 is highly expressed in embryonic and various tumor tissues but is largely absent in healthy adult tissues, making it an attractive target for cancer therapy.[1][2][3][4] This technical guide provides a comprehensive overview of TH9619, a potent small-molecule inhibitor targeting both MTHFD1 and MTHFD2. We delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, metabolism, and drug development.

Introduction to One-Carbon Metabolism and the Role of MTHFD2

One-carbon metabolism comprises a series of interconnected pathways that transfer one-carbon units for various biosynthetic processes.[5] These pathways are compartmentalized within the cell, occurring in the mitochondria, cytosol, and nucleus.[4] The mitochondrial pathway plays a crucial role in cancer cells, with serine being a major donor of one-carbon units.[6]

MTHFD2 is a mitochondrial enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[1][3][7] This product, formate, can then be exported to the cytosol to fuel purine and thymidylate synthesis, which are essential for DNA replication and repair.[4] Numerous studies have shown that MTHFD2 is significantly upregulated in a wide range of cancers and its elevated expression often correlates with poor prognosis.[1][2][3][4] The dependence of cancer cells on MTHFD2-driven metabolism presents a therapeutic vulnerability.

This compound: A Potent MTHFD1/2 Inhibitor

This compound is a first-in-class small molecule developed as a potent inhibitor of both the dehydrogenase and cyclohydrolase activities of MTHFD1 and MTHFD2.[8][9] Its development was part of a structure-activity relationship (SAR)-guided effort to identify potent and cell-active inhibitors of MTHFD2.[1]

Mechanism of Action: The "Folate Trap"

While this compound can inhibit MTHFD2 in biochemical assays, in a cellular context, it does not appear to enter the mitochondria to a significant extent. Instead, its primary mechanism of action in MTHFD2-expressing cancer cells involves the inhibition of the cytosolic enzyme MTHFD1.[6][9][10] This inhibition leads to the accumulation of 10-formyl-tetrahydrofolate, a phenomenon termed the "folate trap".[9][11] This trapping of the folate pool depletes the supply of tetrahydrofolate required for thymidylate synthesis, leading to a number of downstream effects:

-

Thymidylate Depletion: The lack of sufficient thymidylate, a crucial building block for DNA, is a primary consequence.

-

Uracil Misincorporation: The scarcity of thymidine leads to the misincorporation of uracil into DNA during replication.[10]

-

Replication Stress and DNA Damage: The presence of uracil in DNA triggers replication stress and DNA damage.[10][12]

-

S-phase Arrest and Apoptosis: Ultimately, these cellular stresses lead to cell cycle arrest in the S-phase and the induction of apoptosis, selectively killing cancer cells.[8][12]

Importantly, the cytotoxic effect of this compound is dependent on the expression and activity of mitochondrial MTHFD2, which provides the formate overflow that feeds into the cytosolic pathway and contributes to the "folate trap".[9][10] This reliance on MTHFD2 expression provides a therapeutic window, as normal, non-cancerous cells with low or no MTHFD2 expression are largely unaffected.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (nM) | Reference |

| MTHFD1 (DC) | 47 | [8] |

| MTHFD2 | 47 | [8] |

| mouse MTHFD2 | 66 | [1] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| HL-60 | Acute Myeloid Leukemia (AML) | 11 | [8] |

| CLL | Chronic Lymphocytic Leukemia | <50 | [2] |

| MCL | Mantle Cell Lymphoma | <50 | [2] |

| DLBCL | Diffuse Large B-Cell Lymphoma | <50 | [2] |

Table 3: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Conditions | Reference |

| Cmax | 26 µM | 10 mg/kg subcutaneous administration in NOG mice | [1] |

| Half-life | 1.7 hours | 10 mg/kg subcutaneous administration in NOG mice | [1] |

Table 4: In Vivo Efficacy in an AML Xenograft Model

| Treatment Group | Median Survival | P-value | Reference |

| Vehicle (Standard Diet) | ~25 days | - | [13] |

| This compound (Standard Diet) | ~30 days | - | [13] |

| Vehicle (Low-Folate Diet) | ~35 days | - | [13] |

| This compound (Low-Folate Diet) | ~49 days | 0.001 | [13] |

| This compound (60 mg/kg four times daily) | Significantly improved | 0.0095 | [13] |

| Cytarabine (AraC) | No significant improvement | - | [13] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

MTHFD2 Enzymatic Activity Assay

This protocol is adapted from methods used to characterize MTHFD2 inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on recombinant MTHFD2.

Materials:

-

Human recombinant MTHFD2 protein

-

Folitixorin (5,10-Methylenetetrahydrofolic Acid)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 5 mM MgCl2, 5% glycerol)

-

NAD(P)H-Glo™ Detection Reagent

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add 2.5 µL of the MTHFD2 enzyme solution (e.g., 6.84 nM) to each well of a 384-well plate.

-

Add 2.5 µL of the this compound dilution or DMSO (vehicle control) to the wells and pre-incubate for 10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 2.5 µL of a solution containing 10 µM folitixorin and 250 µM NAD+.

-

Allow the reaction to proceed for 15 minutes at room temperature.

-

Stop the reaction and detect the generated NADH by adding 5 µL of NAD(P)H-Glo™ Detection Reagent to each well.

-

Incubate for 60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for CETSA to confirm target engagement of this compound with MTHFD2 in intact cells.

Objective: To assess the binding of this compound to MTHFD2 in a cellular environment by measuring changes in the thermal stability of the protein.

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

This compound

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer (containing protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Western blotting reagents (antibodies against MTHFD2 and a loading control)

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-4 hours).

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS and aliquot them into PCR tubes or a 96-well PCR plate.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble MTHFD2 in each sample by Western blotting using an MTHFD2-specific antibody. Use a loading control (e.g., β-actin or SOD1) to normalize the data.

-

Quantify the band intensities and plot the fraction of soluble MTHFD2 as a function of temperature for both this compound-treated and control samples to observe a thermal shift.

Comet Assay (Single Cell Gel Electrophoresis)

This protocol provides a framework for assessing DNA damage induced by this compound.

Objective: To detect and quantify DNA single-strand breaks and alkali-labile sites in individual cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

DMSO (vehicle control)

-

Low-melting-point agarose

-

Normal-melting-point agarose

-

Microscope slides

-

Lysis Solution (high salt and detergent, pH 10)

-

Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Gold or Propidium Iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Harvest the cells and resuspend them in low-melting-point agarose at 37°C.

-

Pipette the cell/agarose mixture onto a microscope slide pre-coated with normal-melting-point agarose and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C.

-

Remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.

-

Place the slides in a horizontal gel electrophoresis tank filled with cold Alkaline Electrophoresis Buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Gently remove the slides and neutralize them with Neutralization Buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope and capture images.

-

Quantify the DNA damage (e.g., tail moment, tail length, or percent DNA in the tail) using specialized comet scoring software.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol details the steps to quantify apoptosis induced by this compound.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

This compound

-

DMSO (vehicle control)

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound or DMSO for a specified time (e.g., 48-96 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples on a flow cytometer within 1 hour.

-

Differentiate the cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Visualizing the Role of this compound in One-Carbon Metabolism

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: One-Carbon Metabolism and the "Folate Trap" Mechanism of this compound.

Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent that selectively targets cancer cells by exploiting their reliance on a reprogrammed one-carbon metabolism. Its unique "folate trap" mechanism of action, which is dependent on MTHFD2 expression, provides a clear rationale for its cancer-specific cytotoxicity. The preclinical data presented in this guide demonstrate its potency and in vivo efficacy, particularly in models of acute myeloid leukemia.

Future research should focus on identifying predictive biomarkers for this compound sensitivity to enable patient stratification in clinical trials. Further investigation into the potential for combination therapies, for instance, with agents that also induce replication stress or inhibit DNA repair, could enhance the therapeutic efficacy of this compound. The detailed protocols and data provided herein should serve as a valuable foundation for these future endeavors, accelerating the translation of this promising therapeutic strategy from the laboratory to the clinic.

References

- 1. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. library.ehaweb.org [library.ehaweb.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchtweet.com [researchtweet.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

- 13. researchgate.net [researchgate.net]

The Cellular Impact of TH9619: A Technical Guide to its Effects on One-Carbon Metabolism and DNA Integrity

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH9619 is a potent small-molecule inhibitor that selectively targets key enzymes within the one-carbon (1C) metabolic pathway, demonstrating significant anti-neoplastic activity, particularly in cancers with high expression of the mitochondrial enzyme MTHFD2. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound, focusing on its mechanism of action, the resulting metabolic perturbations, and the downstream consequences for DNA integrity and cell survival. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their high proliferative rates. One-carbon metabolism, a crucial network of pathways that provides one-carbon units for the biosynthesis of nucleotides and other essential macromolecules, is frequently upregulated in various malignancies. The enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial isoform involved in this pathway, is highly expressed in cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it an attractive therapeutic target. This compound has emerged as a key investigational compound that exploits this dependency. This guide delineates the molecular mechanisms through which this compound exerts its cytotoxic effects.

Mechanism of Action of this compound

This compound is a potent inhibitor of the dehydrogenase and cyclohydrolase activities of both MTHFD1 (the cytosolic isoform) and MTHFD2.[1] Critically, in a cellular context, this compound effectively inhibits nuclear MTHFD2 and cytosolic MTHFD1 but does not penetrate the mitochondria to inhibit mitochondrial MTHFD2.[2][3] This differential targeting leads to a unique metabolic disruption termed the "folate trap."[2][3]

While mitochondrial MTHFD2 continues to produce formate, the inhibition of cytosolic MTHFD1 prevents the utilization of this formate for the synthesis of 10-formyl-tetrahydrofolate (10-CHO-THF).[4] This leads to an accumulation of 10-CHO-THF, trapping folate in a metabolically unusable form.[2][3] This sequestration of the folate pool has profound downstream consequences, primarily the depletion of thymidylate.[4] The cellular response to thymidylate depletion is a cascade of events including dNTP pool imbalance, uracil misincorporation into DNA, replication stress, DNA damage, and ultimately, apoptosis.[4]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from published studies.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 | 47 nM | MTHFD1/MTHFD2 (enzymatic assay) | [1] |

| EC50 | Low nanomolar | HL-60 (Acute Myeloid Leukemia) | [5] |

| In Vivo Dosage | 30 mg/kg (s.c., twice daily) | HL-60 xenograft mouse model | [1] |

Table 1: Potency and Efficacy of this compound

| Cell Line | Cancer Type | Sensitivity to this compound | Reference |

| HL-60 | Acute Myeloid Leukemia (AML) | High | [1] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | High | [1] |

| SW620 | Colorectal Cancer | High (MTHFD2-expressing) | [1] |

| LCL-889 | Nontumorigenic lymphoblastoid cell line | Low | [1] |

Table 2: Cellular Sensitivity to this compound in Various Cancer Cell Lines

Affected Cellular Pathways

One-Carbon Metabolism

This compound directly inhibits the cytosolic arm of one-carbon metabolism. The inability to process formate generated by the mitochondria leads to the accumulation of 10-formyl-tetrahydrofolate and a depletion of other folate intermediates required for nucleotide synthesis.

Caption: this compound inhibits cytosolic MTHFD1, leading to a "folate trap."

DNA Replication and Repair

The depletion of thymidylate caused by this compound leads to an imbalance in the deoxyribonucleotide triphosphate (dNTP) pool, specifically an increase in the dUTP/dTTP ratio. This results in the misincorporation of uracil into newly synthesized DNA during replication. The presence of uracil in DNA triggers a DNA damage response, leading to replication stress, the formation of DNA double-strand breaks (visualized by γH2AX foci), and cell cycle arrest.[6]

Caption: Downstream effects of this compound on DNA integrity and cell fate.

Apoptosis

The accumulation of DNA damage and unresolved replication stress ultimately triggers the intrinsic apoptotic pathway. This is characterized by the activation of effector caspases, such as caspase-3 and caspase-7, leading to programmed cell death.

Experimental Protocols

The following sections provide an overview of the key experimental protocols used to elucidate the cellular effects of this compound. While detailed, step-by-step instructions are beyond the scope of this guide, the principles and key reagents are outlined.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is used to verify the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.

Methodology Overview:

-

Cell Treatment: Treat intact cells (e.g., HL-60) with various concentrations of this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble MTHFD1 and MTHFD2 in the supernatant by Western blotting or other immunoassays. An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement.[7][8]

Alkaline Comet Assay with Uracil DNA Glycosylase (UNG)

Principle: This assay is used to detect the presence of uracil in DNA. UNG is an enzyme that specifically recognizes and excises uracil bases from DNA, creating abasic sites that are then converted to single-strand breaks under alkaline conditions. These breaks are visualized by single-cell gel electrophoresis (comet assay).

Methodology Overview:

-

Cell Treatment and Embedding: Treat cells with this compound, then embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells to remove membranes and most proteins, leaving behind the nucleoids.

-

UNG Digestion: Incubate the slides with UNG to excise uracil bases.

-

Alkaline Unwinding and Electrophoresis: Expose the nucleoids to an alkaline buffer to unwind the DNA and separate the DNA fragments by electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope. The "comet tail" length is proportional to the amount of DNA damage (uracil incorporation).[9][10]

LC-MS/MS for dNTP Pool Analysis

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the levels of individual dNTPs in cell extracts.

Methodology Overview:

-

Cell Lysis and Extraction: Lyse this compound-treated cells and extract the nucleotides, often using a cold methanol-based method.

-

Chromatographic Separation: Separate the different dNTPs using liquid chromatography, typically with a column that can resolve these highly polar molecules.

-

Mass Spectrometry Detection: Quantify the individual dNTPs using a tandem mass spectrometer, which provides high specificity and sensitivity.[1][11]

Apoptosis Assays

Principle: Apoptosis is quantified by detecting markers of programmed cell death, such as the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (propidium iodide staining), or the activation of caspases.

Methodology Overview (Annexin V/PI Staining):

-

Cell Treatment: Treat cells with this compound for various times and at different concentrations.

-

Staining: Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[12]

Methodology Overview (Caspase Activity Assay):

-

Cell Lysis: Prepare lysates from this compound-treated cells.

-

Substrate Incubation: Incubate the lysates with a colorimetric or fluorometric substrate specific for caspase-3/7.

-

Signal Detection: Measure the cleavage of the substrate using a spectrophotometer or fluorometer.[13][14]

Mechanisms of Resistance

Understanding potential resistance mechanisms is crucial for the clinical development of this compound.

-

MTHFD1 Mutation: A Q100A mutation in MTHFD1 has been shown to confer partial resistance to this compound.[3]

-

Upregulation of SHMT1: The cytosolic enzyme SHMT1 can provide an alternative route for one-carbon units for thymidylate synthesis, potentially compensating for the effects of this compound.[15]

-

Drug Efflux and Transport: Alterations in drug transporters that may be responsible for this compound uptake could also contribute to resistance.

Conclusion

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. Its unique mechanism of action, the "folate trap," leads to a cascade of events culminating in DNA damage and apoptosis. This technical guide provides a foundational understanding of the cellular pathways affected by this compound, supported by quantitative data and experimental methodologies. Further research into the nuances of its mechanism, potential resistance pathways, and combination therapies will be critical for its successful clinical translation.

Experimental Workflows and Logical Relationships

Caption: Logical flow from experimental validation to cellular effects of this compound.

References

- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CETSA [cetsa.org]

- 9. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]

- 11. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mpbio.com [mpbio.com]

- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 15. aacrjournals.org [aacrjournals.org]

The MTHFD1/2 Inhibitor TH9619 Disrupts Nucleotide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH9619 is a novel small molecule inhibitor of methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1/2), key enzymes in one-carbon (1C) metabolism. This pathway is critical for the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. Cancer cells, with their high proliferative rate, are particularly dependent on 1C metabolism, making its components attractive targets for anti-cancer therapies. This compound exhibits potent and selective anti-proliferative activity against a range of cancer cell lines, particularly those with high expression of the mitochondrial isoform MTHFD2. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on nucleotide biosynthesis. We present quantitative data on its enzymatic and cellular activity, detail key experimental protocols for its study, and provide visual representations of the involved pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a potent dual inhibitor of the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[1][2] However, its cellular mechanism of action is primarily driven by the inhibition of the cytosolic enzyme MTHFD1.[2][3] In cancer cells with high MTHFD2 expression, there is a significant efflux of formate from the mitochondria into the cytoplasm. This formate is utilized by MTHFD1 to produce 10-formyl-tetrahydrofolate (10-CHO-THF), a key precursor for purine synthesis.

The inhibition of MTHFD1 by this compound leads to a phenomenon termed a "folate trap," where 10-CHO-THF accumulates in the cytoplasm.[2] This accumulation sequesters the available tetrahydrofolate (THF) pool, leading to a depletion of other essential folate species, most notably 5,10-methylene-tetrahydrofolate (5,10-CH2-THF). As 5,10-CH2-THF is the direct one-carbon donor for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) by thymidylate synthase (TYMS), its depletion results in a sharp decrease in thymidylate production.[3] The consequent "thymineless" state induces replication stress, S-phase cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3]

Interestingly, the cytotoxic effect of this compound can be potentiated by the presence of hypoxanthine. Hypoxanthine can be salvaged to produce purines, which in turn provides feedback inhibition on the de novo purine synthesis pathway. This further reduces the consumption of 10-CHO-THF, exacerbating the folate trap and the downstream depletion of thymidylate.[2]

Quantitative Data

Table 1: Enzymatic Inhibition of this compound

| Target | IC50 (nM) | Reference |

| MTHFD1 (DC) | Not explicitly stated, but inhibits | [2] |

| MTHFD2 | 47 | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | EC50 (nM) | Notes | Reference |

| HL-60 | Acute Myeloid Leukemia | <50 | Highly sensitive | [3] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Potent antiproliferative efficacy | [1] | |

| SW620 (WT) | Colorectal Cancer | Sensitive | [2] | |

| SW620 (MTHFD2-/-) | Colorectal Cancer | Resistant | Demonstrates MTHFD2 dependence | [2] |

| CLL patient-derived cells | Chronic Lymphocytic Leukemia | <50 | [3] | |

| MCL patient-derived cells | Mantle Cell Lymphoma | <50 | [3] | |

| DLBCL patient-derived cells | Diffuse Large B-cell Lymphoma | <50 | [3] | |

| MM patient-derived cells | Multiple Myeloma | Not affected | [3] |

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Purpose: To verify the direct binding of this compound to its target protein (MTHFD2) in intact cells. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Protocol:

-

Cell Treatment: Treat intact cells (e.g., HL-60) with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Heating: Heat the cell suspensions in a PCR plate across a temperature gradient for a short duration (e.g., 3 minutes).

-

Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.

-

Detection: Analyze the amount of soluble MTHFD2 in the supernatant by Western blotting or other quantitative protein detection methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

DNA Fiber Assay

Purpose: To assess the impact of this compound on DNA replication fork dynamics, specifically fork speed and stalling.

Protocol:

-

Cell Labeling: Sequentially pulse-label cells with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), for a defined period (e.g., 20-30 minutes each). Treat with this compound during the second pulse or between pulses.

-

Cell Lysis and DNA Spreading: Harvest the cells and lyse them on a microscope slide with a lysis buffer. Tilt the slide to allow the DNA to spread, creating long, linear DNA fibers.

-

Immunostaining: Fix the DNA fibers and perform immunofluorescence staining using primary antibodies specific for CldU and IdU, followed by fluorescently labeled secondary antibodies.

-

Microscopy and Analysis: Visualize the DNA fibers using a fluorescence microscope. The length of the CldU and IdU tracks is measured to determine the replication fork speed. An increase in stalled forks (single-color tracks) or a decrease in fork speed indicates replication stress.

Metabolic Tracing with 13C-Serine

Purpose: To trace the metabolic fate of one-carbon units from serine and determine the effect of this compound on nucleotide biosynthesis pathways.

Protocol:

-

Cell Culture: Culture cells in a medium containing 13C-labeled serine.

-

This compound Treatment: Treat the cells with this compound or vehicle control for a specified duration.

-

Metabolite Extraction: Harvest the cells and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the incorporation of 13C into downstream metabolites, including purines and pyrimidines. A decrease in the labeling of thymidylate and an accumulation of labeled 10-formyl-tetrahydrofolate would be indicative of this compound's mechanism of action.

Visualizations

Caption: Mechanism of this compound-induced thymidylate depletion.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Caption: DNA Fiber Assay experimental workflow.

Conclusion

This compound represents a promising novel therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its unique mechanism of action, which involves the induction of a "folate trap" and subsequent thymidylate depletion, provides a clear rationale for its selective anti-cancer activity. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other inhibitors of one-carbon metabolism. A thorough understanding of its effects on nucleotide biosynthesis is crucial for the design of effective clinical trials and the identification of patient populations most likely to benefit from this targeted therapy.

References

Investigating the Downstream Effects of TH9619 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular sequelae following treatment with TH9619, a potent inhibitor of one-carbon metabolism. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a small molecule inhibitor targeting methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1 and MTHFD2), key enzymes in the folate-mediated one-carbon (1C) metabolism pathway.[1][2][3] This pathway is crucial for the biosynthesis of nucleotides and other essential biomolecules required for cell proliferation and survival.[4] Notably, MTHFD2 is frequently overexpressed in various cancer types, making it an attractive target for anti-cancer therapy.[5][6][7] this compound has demonstrated selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells, highlighting its therapeutic potential.[1][4] This guide will delve into the downstream molecular events triggered by this compound, detailing its mechanism of action, impact on cellular processes, and methodologies for its investigation.

Mechanism of Action

This compound exerts its effects by inhibiting the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[3] However, within a cellular context, this compound does not effectively target mitochondrial MTHFD2. Instead, it primarily acts on nuclear MTHFD2 and cytosolic MTHFD1.[1][2][8] This specific targeting leads to a critical disruption in the 1C metabolic pathway.

The inhibition of cytosolic MTHFD1 by this compound, downstream of mitochondrial formate production, results in the accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF).[1][2][8] This accumulation effectively sequesters the available folate pool, a phenomenon termed "folate trapping."[2][7][8] The trapping of folate in the form of 10-CHO-THF has profound downstream consequences for nucleotide biosynthesis.

Downstream Signaling and Cellular Effects

The primary downstream consequence of the folate trap induced by this compound is the depletion of thymidylate.[1][2][7] This occurs because the conversion of 10-CHO-THF to other folate intermediates necessary for thymidylate synthesis is blocked. The subsequent depletion of the thymidine triphosphate (dTTP) pool leads to a cascade of events that ultimately compromise genomic integrity and cell viability.

Induction of Replication Stress and DNA Damage

A critical downstream effect of thymidylate depletion is the increased misincorporation of uracil into DNA during replication.[1][4][9] The cellular machinery for DNA replication can mistakenly use deoxyuridine triphosphate (dUTP) instead of dTTP. The subsequent attempts by the base excision repair (BER) pathway to remove the uracil can lead to the formation of single-strand breaks and, upon replication fork collapse, double-strand breaks. This cascade of events manifests as significant replication stress.[9][10]

Cell Cycle Arrest and Apoptosis

The induction of DNA damage and replication stress triggers cellular checkpoint responses, leading to an arrest in the S-phase of the cell cycle.[3][10] This S-phase arrest is a cellular attempt to repair the DNA damage before proceeding with cell division. However, in cancer cells treated with effective concentrations of this compound, the level of DNA damage is often irreparable, leading to the activation of the apoptotic cell death pathway.[1][3][4] this compound has been shown to selectively induce apoptosis in leukemia cells.[1][4]

The following diagram illustrates the signaling pathway initiated by this compound treatment:

Caption: Signaling cascade initiated by this compound treatment.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (MTHFD1/2) | 47 nM | Biochemical Assay | [3] |

| Anti-proliferative Efficacy | 1 nM - 1 µM | AML and T-ALL Jurkat cells | [3] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Treatment Regimen | Outcome | Reference |

| HL-60 Xenograft (NOG mice) | 30 mg/kg, s.c., twice daily | Impaired cancer progression, lowered systemic thymidine | [3] |

| HL-60 Xenograft (NOG mice) | 60 mg/kg, four times daily | Significantly improved survival | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the downstream effects of this compound.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of this compound.

-

Methodology:

-

Seed cancer cells (e.g., HL-60, SW620) in 96-well plates at an appropriate density.

-

Treat cells with a serial dilution of this compound for a specified duration (e.g., 96 hours).

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Measure absorbance or luminescence and normalize to vehicle-treated control cells.

-

Calculate EC50/IC50 values using non-linear regression analysis.

-

Western Blotting for Protein Expression and Signaling

-

Objective: To analyze changes in protein levels and activation of signaling pathways (e.g., DNA damage response).

-

Methodology:

-

Treat cells with this compound for various time points.

-

Lyse cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., γH2AX, PARP, Caspase-3).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize protein levels to a loading control (e.g., β-actin, GAPDH).

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology:

-

Treat cells with this compound for desired durations.

-

Harvest and fix cells in cold 70% ethanol.

-

Wash cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Analyze the DNA content of single cells using a flow cytometer.

-

Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.

-

DNA Fiber Assay for Replication Stress

-

Objective: To directly visualize and quantify replication fork dynamics.

-

Methodology:

-

Pulse-label cells with 5-chloro-2'-deoxyuridine (CldU) followed by a second pulse with 5-iodo-2'-deoxyuridine (IdU), with or without this compound treatment in between.

-

Lyse cells and spread the DNA fibers on glass slides.

-

Denature the DNA and perform immunodetection using primary antibodies against CldU and IdU, followed by fluorescently labeled secondary antibodies.

-

Capture images using a fluorescence microscope.

-

Measure the length of the CldU and IdU tracks to determine replication fork speed and stalling.

-

The following diagram outlines a general experimental workflow for assessing the effects of this compound:

Caption: A generalized workflow for studying this compound's effects.

Conclusion

This compound represents a promising therapeutic candidate that exploits the metabolic vulnerabilities of cancer cells. Its unique mechanism of inducing a "folate trap" leads to thymidylate depletion, replication stress, and ultimately, apoptotic cell death. The detailed understanding of these downstream effects, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development and clinical translation of this compound and other inhibitors of one-carbon metabolism.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchportal.lih.lu [researchportal.lih.lu]

- 5. researchgate.net [researchgate.net]

- 6. Novel hematological cancer drug target - SciLifeLab [scilifelab.se]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Nuclear MTHFD2 in the Efficacy of TH9619: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology due to its significant upregulation across a wide array of human cancers and low to absent expression in most normal adult tissues.[1][2][3] This differential expression provides a therapeutic window for selective cancer cell targeting. TH9619, a potent small-molecule inhibitor of both MTHFD1 and MTHFD2, has demonstrated significant preclinical efficacy, particularly in MTHFD2-expressing cancers.[4][5][6] This technical guide delves into the intricate role of nuclear MTHFD2 in the mechanism of action and overall efficacy of this compound. It consolidates key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction: MTHFD2 as a Cancer-Specific Metabolic Target

One-carbon (1C) metabolism is a critical network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, which are fundamental for rapidly proliferating cancer cells.[7] MTHFD2 is a key enzyme in the mitochondrial 1C pathway, and its overexpression is a hallmark of many tumor types, correlating with poor prognosis.[1][8][9][10] While its canonical role is in mitochondrial formate production, recent studies have unveiled a non-canonical function for MTHFD2 within the nucleus.[3][11][12][13][14] This nuclear localization is implicated in DNA replication and repair, further cementing its importance in cancer cell biology.[11]

This compound was developed as a dual inhibitor of MTHFD1 and MTHFD2.[4] Its mechanism of action, however, is more nuanced than simple enzymatic inhibition and is critically dependent on the subcellular localization of MTHFD2.

The Role of Nuclear MTHFD2 in this compound's Mechanism of Action

This compound's efficacy is intrinsically linked to the presence and activity of both mitochondrial and nuclear MTHFD2, yet its direct target within the cell is not mitochondrial MTHFD2.[6][11][15]

Key Mechanistic Insights:

-

Nuclear Engagement: this compound engages with and stabilizes nuclear MTHFD2.[6][11][15]

-

Mitochondrial Bypass: The compound does not penetrate the mitochondria to inhibit the larger mitochondrial pool of MTHFD2.[6][15] Consequently, the formate overflow from mitochondria, a characteristic of MTHFD2-expressing cancer cells, continues unabated.[11][15]

-

The "Folate Trap": The primary cytotoxic effect of this compound stems from its inhibition of the cytosolic/nuclear enzyme MTHFD1.[5][11][15] This inhibition leads to the accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF), effectively trapping folate in a form that cannot be utilized for thymidylate synthesis.[6][15]

-

Thymidylate Depletion and Replication Stress: The sequestration of the folate pool leads to a depletion of thymidylate, a crucial component for DNA synthesis. This results in the misincorporation of uracil into DNA, causing replication stress, S-phase arrest, and ultimately, apoptosis in cancer cells.[4][6][11]

-

Requirement for MTHFD2 Expression: The cytotoxic effects of this compound are significantly more pronounced in cancer cells with high MTHFD2 expression.[5][15] MTHFD2-knockout cells are resistant to this compound, highlighting that the formate overflow driven by mitochondrial MTHFD2 is a prerequisite for the "folate trap" mechanism.[6][15]

In essence, the efficacy of this compound is not due to the direct inhibition of nuclear MTHFD2's enzymatic activity but rather relies on the metabolic context created by high MTHFD2 expression (formate overflow) to enable the potent, targeted inhibition of MTHFD1, leading to a lethal metabolic catastrophe for the cancer cell.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's efficacy and MTHFD2 expression.

| Parameter | Value | Enzyme(s) | Reference |

| IC50 | 47 nM | MTHFD1/2 | [4] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Cell Line | Cancer Type | Treatment | Outcome | Reference |

| HL-60 | Acute Myeloid Leukemia (AML) | This compound | Strong antiproliferative efficacy | [4] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | This compound | Strong antiproliferative efficacy | [4] |

| SW620 | Colorectal Cancer | This compound | Cell death in MTHFD2-expressing cells | [15] |

| CLL, MCL, DLBCL patient-derived cells | B-cell malignancies | This compound | High in vitro sensitivity (IC50 < 50nM) | [5] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines.

| Model | Cancer Type | Treatment | Key Findings | Reference |

| HL-60 Xenograft (NOG mice) | Acute Myeloid Leukemia (AML) | 30 mg/kg this compound, s.c., twice daily for 50 days | Impaired cancer progression, lowered systemic thymidine levels, significantly prolonged survival. | [4] |

| HL-60 Xenograft (NSG mice on low folate diet) | Acute Myeloid Leukemia (AML) | 60 mg/kg this compound, four times daily | Significantly improved survival compared to vehicle and AraC. | [1] |

| OSU-CLL, MEC-1 Xenograft | Chronic Lymphocytic Leukemia | This compound | Strikingly improves mouse survival. | [5] |

Table 3: In Vivo Efficacy of this compound.

| Cancer Type | MTHFD2 Expression Level (Compared to Normal Tissue) | Reference |

| Breast Invasive Carcinoma (BRCA) | Overexpressed | [8] |

| Lung Adenocarcinoma (LUAD) | Significantly increased | [10] |

| Various Cancers (TCGA data) | Upregulated in most cancer types | [9] |

Table 4: MTHFD2 Expression in Cancer.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound and MTHFD2.

Cell Viability and Proliferation Assays (MTT/MTS Assay)

These colorimetric assays are used to assess the effect of this compound on cancer cell viability and proliferation.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for a specified duration (e.g., 96 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[16][17]

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.[16][17]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[16]

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify the direct binding of a drug to its target protein in a cellular environment.

-

Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.

-

Protocol Outline:

-

Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heat the samples across a range of temperatures.

-

Cool the samples and lyse the cells (if not already lysed).

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the amount of soluble MTHFD2 at each temperature by Western blotting or other protein detection methods.

-

A shift in the melting curve for this compound-treated samples compared to the control indicates target engagement.

-

RNA Interference (RNAi) for MTHFD2 Knockdown

RNAi is used to specifically silence the expression of the MTHFD2 gene to study its role in this compound's efficacy.

-

Principle: Small interfering RNAs (siRNAs) complementary to the MTHFD2 mRNA sequence are introduced into cells, leading to the degradation of the target mRNA and a reduction in MTHFD2 protein levels.

-

Protocol Outline:

-

Design and synthesize siRNAs targeting MTHFD2. At least two different effective siRNAs should be used to confirm specificity.

-

Transfect the siRNAs into cancer cells using a suitable transfection reagent.

-

Incubate the cells for a period sufficient to achieve significant knockdown of MTHFD2 (e.g., 48-72 hours).

-

Confirm MTHFD2 knockdown at both the mRNA (e.g., by qRT-PCR) and protein (e.g., by Western blot) levels.

-

Perform cell viability or other functional assays on the MTHFD2-knockdown cells in the presence and absence of this compound.

-

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy and therapeutic potential of this compound.

-

Principle: Human cancer cells are implanted into immunodeficient mice to establish tumors. The mice are then treated with this compound to assess its effect on tumor growth and survival.

-

Protocol Outline:

-

Select an appropriate immunodeficient mouse strain (e.g., NOG or NSG mice for AML models).

-

Implant human cancer cells (e.g., HL-60) into the mice, either subcutaneously or intravenously.

-

Once tumors are established or the leukemia is engrafted, randomize the mice into treatment and control groups.

-

Administer this compound at a predetermined dose and schedule (e.g., 30 mg/kg, s.c., twice daily). A vehicle control is administered to the control group.

-

Monitor tumor growth by caliper measurements (for solid tumors) or by assessing disease burden through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow (for leukemia models).

-

Monitor the overall health and survival of the mice.

-

At the end of the study, tumors and tissues can be harvested for further analysis (e.g., target engagement by CETSA, biomarker analysis).

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced cytotoxicity in MTHFD2-expressing cancer cells.

Experimental Workflow for Assessing this compound Efficacy

Caption: General experimental workflow for evaluating the efficacy of this compound.

Conclusion and Future Directions

The efficacy of this compound is a prime example of exploiting cancer-specific metabolic reprogramming for therapeutic gain. The dual requirement of high MTHFD2 expression and the subsequent inhibition of MTHFD1 by this compound creates a highly selective and potent anti-cancer effect. The engagement of this compound with nuclear MTHFD2, while not the primary driver of cytotoxicity, may contribute to the overall cellular response and warrants further investigation, particularly in the context of DNA damage repair.

Future research should focus on:

-

Biomarker Development: Identifying robust biomarkers, beyond MTHFD2 expression, to predict patient response to this compound.

-

Combination Therapies: Exploring synergistic combinations of this compound with other anti-cancer agents, such as those that induce DNA damage or further disrupt nucleotide metabolism.

-

Clinical Translation: The promising preclinical data for this compound supports its continued development and evaluation in clinical trials for patients with MTHFD2-overexpressing tumors.

This in-depth understanding of the role of nuclear MTHFD2 in this compound's efficacy is crucial for the rational design of future clinical studies and the development of the next generation of metabolism-targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Expression of MTHFD2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. library.ehaweb.org [library.ehaweb.org]

- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTHFD2 links RNA methylation to metabolic reprogramming in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. Nuclear localization of MTHFD2 is required for correct mitosis progression [ideas.repec.org]

- 13. Nuclear localization of MTHFD2 is required for correct mitosis progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TH9619 in Acute Myeloid Leukemia (AML) Cell Lines

For Research Use Only.

Introduction

TH9619 is a potent and selective dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/2), key enzymes in one-carbon (1C) metabolism.[1][2] Upregulation of 1C metabolism is a critical metabolic adaptation in many cancers, including Acute Myeloid Leukemia (AML), to meet the high demand for nucleotides for DNA replication and repair. This compound exerts its anti-leukemic activity by inducing thymidylate depletion, which leads to replication stress, S-phase cell cycle arrest, and ultimately, apoptosis in AML cells.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in AML cell lines.

Mechanism of Action of this compound in AML

This compound targets the MTHFD1 and MTHFD2 enzymes, which are crucial for the conversion of tetrahydrofolate (THF) derivatives, essential for purine and thymidylate synthesis. By inhibiting these enzymes, this compound disrupts the production of building blocks necessary for DNA synthesis. This leads to an imbalance in the nucleotide pool, specifically a depletion of thymidine, causing replication stress and the accumulation of DNA damage. Consequently, AML cells undergo cell cycle arrest in the S-phase and are driven towards apoptosis. Studies have shown that this compound has a high degree of selectivity for cancer cells over non-tumorigenic cells.

References

Application Notes: Dosing and Administration of TH9619 in Mouse Xenograft Models

Introduction

TH9619 is a novel, potent small-molecule inhibitor targeting the one-carbon (1C) metabolism enzymes MTHFD1 (methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1) and MTHFD2.[1][2] In cancer cells, which often upregulate the 1C pathway to meet the high demand for nucleotides for proliferation, this compound induces a cytotoxic effect.[1][3] Its mechanism involves the inhibition of MTHFD1 downstream of mitochondrial formate production, leading to the accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF).[2][4] This "folate trapping" depletes the pool of free tetrahydrofolate, which in turn inhibits thymidylate synthesis, causing uracil misincorporation into DNA, replication stress, and ultimately, cancer cell death.[3][5][6] These application notes provide a summary of dosing and administration protocols for this compound in preclinical mouse xenograft models based on published studies.

Mechanism of Action: Folate Trapping

This compound's primary mechanism in MTHFD2-expressing cancer cells is not the direct inhibition of mitochondrial MTHFD2, as the compound does not appear to enter mitochondria.[2][4] Instead, it inhibits cytosolic and nuclear MTHFD1.[4][5] In cancer cells that overexpress MTHFD2, there is a significant overflow of formate from the mitochondria into the cytosol. This compound's inhibition of MTHFD1 blocks the conversion of 10-CHO-THF, causing it to accumulate. This trapping sequesters the folate pool, starving other essential pathways, most critically the synthesis of thymidylate, a key DNA building block.[5][7]

Caption: this compound inhibits MTHFD1, causing a "folate trap" that depletes thymidylate for DNA synthesis.

Quantitative Data Summary

The following tables summarize the dosing and pharmacokinetic data for this compound from various mouse xenograft studies.

Table 1: Dosing Regimens in Efficacy Studies

| Xenograft Model | Mouse Strain | This compound Dose & Frequency | Administration Route | Key Findings & Reference |

| HL-60 (AML) | NOG | 30 mg/kg, twice daily (bid) | Subcutaneous | Significantly improved overall survival compared to vehicle control.[8] |

| HL-60 (AML) | NSG | 60 mg/kg, four times daily | Subcutaneous | Outperformed standard-of-care cytarabine (AraC) in improving survival.[6] |

| OSU-CLL, MEC-1 | Custom Model* | Not Specified | Not Specified | Strikingly improved mouse survival and eradicated established primary tumors.[9] |

*Note: This model utilized CLL cells with TK1 deletion in mice fed a low folate diet to better mimic human physiology.[9]

Table 2: Dose Tolerability Study

| Mouse Strain | This compound Dose & Frequency | Administration Route | Duration | Outcome & Reference |

| NOD-SCID | 90 mg/kg, twice daily (bid) | Subcutaneous | 2 weeks (4 doses total) | The dose was tolerated with no significant impact on body weight reported.[6][10] |

Table 3: Pharmacokinetic Parameters

| Mouse Strain | This compound Dose | Administration Route | Parameter | Value (mean ± SD) & Reference |

| NOG | 10 mg/kg | Subcutaneous | Plasma Concentration | Data available but specific values require consulting the source figures.[6][10] |

| NOG (HL-60 Xenograft) | 30 mg/kg, twice daily | Subcutaneous | Plasma Concentration (at 15 min post-dose) | ~12,000 nM[8] |

| NOG (HL-60 Xenograft) | 30 mg/kg, twice daily | Subcutaneous | Plasma Concentration (at 30 min post-dose) | ~10,000 nM[8] |

Experimental Protocols

Protocol 1: Animal Models and Dietary Considerations

Researchers have noted that standard mouse xenograft models may not fully predict this compound efficacy in humans due to significantly higher plasma levels of thymidine and folate in mice.[5][9] These metabolites can compromise the cytotoxic effects of this compound.[9] Therefore, it is highly recommended to use a customized dietary protocol.

-

Animal Strains: Immunocompromised mice such as NOG (NOD.Cg-Prkdcscid Il2rgtm1Sug/JicTac), NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), or NOD-SCID are suitable for xenograft studies.[6][11]

-

Housing: House animals in individually ventilated cages under a 12:12 light:dark cycle with controlled temperature and humidity.[11]

-

Diet (Crucial): To better model human physiology and maximize this compound efficacy, place mice on a folic acid-deficient diet for a period (e.g., two weeks) before and during the study.[9][11] Standard chow can be used for control groups or if this variable is not being tested.

-

Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.

Protocol 2: Xenograft Model Establishment (HL-60 AML Model)

-

Cell Culture: Culture HL-60 (human acute myeloid leukemia) cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Preparation: On the day of injection, harvest cells, wash with sterile PBS or saline, and resuspend at the desired concentration (e.g., 5 x 10⁶ cells per 200 µL). Maintain cells on ice.

-

Implantation: For a systemic model, inject the cell suspension intravenously (IV) via the tail vein of 6- to 8-week-old female NOG or NSG mice.[11] For subcutaneous models, inject the cells into the flank.

-

Tumor Establishment: Allow tumors to establish. For systemic models, this may be a set number of days post-injection (e.g., 6-11 days).[10] For subcutaneous models, wait until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

Protocol 3: this compound Formulation and Administration

-

Formulation: The specific vehicle for this compound solubilization is critical for in vivo delivery. While not always explicitly detailed in abstracts, typical formulations for subcutaneous delivery involve vehicles such as a mixture of Solutol HS 15, DMSO, and saline. Researchers must perform formulation development or consult specific publications for the exact, validated vehicle composition.

-

Dose Calculation: Calculate the required dose for each mouse based on its most recent body weight measurement. Doses ranging from 30 mg/kg to 90 mg/kg have been tested.[8][10]

-

Administration: Administer the formulated this compound via subcutaneous (SC) injection. The frequency can range from twice daily (bid) to four times daily, depending on the study's design.[6][8]

Protocol 4: Efficacy and Tolerability Monitoring

-

Efficacy Measurement:

-

Survival: Monitor mice daily and record survival. The primary endpoint is often a significant increase in overall survival compared to a vehicle-treated control group.[6][8]

-

Tumor Burden (for SC models): Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).

-

-

Tolerability Measurement:

-

Target Engagement (Optional): At the end of the study, tumor samples can be collected to confirm in vivo target engagement using methods like the Cellular Thermal Shift Assay (CETSA).[6]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a this compound efficacy study in a mouse xenograft model.

Caption: Workflow for this compound in vivo xenograft studies from preparation to endpoint analysis.

References

- 1. researchportal.lih.lu [researchportal.lih.lu]

- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells | SLU publication database (SLUpub) [publications.slu.se]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. library.ehaweb.org [library.ehaweb.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: TH9619 Solubility and Stability in DMSO for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH9619 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1/2), key enzymes in one-carbon (1C) metabolism.[1][2] By targeting these enzymes, this compound disrupts the synthesis of nucleotides, primarily causing thymidylate depletion, which leads to replication stress and apoptosis in cancer cells.[1][3] Its efficacy in preclinical models of acute myeloid leukemia (AML) and other cancers has positioned it as a promising therapeutic candidate.[1][4] Accurate preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible results in cell-based assays. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for in vitro studies; however, understanding the solubility and stability of this compound in DMSO is paramount. These application notes provide detailed protocols for assessing the solubility and stability of this compound in DMSO for cell culture applications.

Data Presentation

Table 1: Solubility of this compound in DMSO

| Parameter | Value | Source |

| Solubility in DMSO | ≥ 2.5 mg/mL (≥ 5.54 mM) | [5] |

| Stock Solution Concentration | Typically prepared at 10 mM in DMSO | [5][6] |

Signaling Pathway of this compound

This compound inhibits the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[2] In cancer cells, this leads to an accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF), a phenomenon described as a "folate trap".[2][7] This trapping depletes the pool of tetrahydrofolate available for other essential reactions, most notably the synthesis of thymidylate, a critical component of DNA. The resulting thymidylate depletion leads to the misincorporation of uracil into DNA during replication, causing replication stress, DNA damage, and ultimately, cell death.[1][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 451.39 g/mol .

-

Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If precipitation is observed, gentle warming (e.g., 37°C for 5-10 minutes) and/or sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber vials) to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Storage of Stock Solution:

Protocol 2: Assessment of this compound Solubility in DMSO (Equilibrium Solubility)

This protocol determines the maximum equilibrium solubility of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Microcentrifuge tubes

-

Shaker or rotator

-

Microcentrifuge

-

HPLC or LC-MS system

Procedure:

-

Add an excess amount of this compound powder to a microcentrifuge tube.

-